molecular formula C18H18N4O3 B11318349 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate

Cat. No.: B11318349
M. Wt: 338.4 g/mol
InChI Key: JSUOMNGGAXQVOZ-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a butoxybenzoate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to mimic carboxylic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method to synthesize tetrazoles is through the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The esterification can be achieved by reacting the tetrazole derivative with butoxybenzoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-tetrazol-1-yl)phenoxyacetic acid
  • N-(3-(1H-tetrazol-1-yl)phenyl)benzamide
  • 4-(1H-tetrazol-1-yl)benzoic acid hybrids

Uniqueness

3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate is unique due to its specific combination of a tetrazole ring with a butoxybenzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 3-butoxybenzoate

InChI

InChI=1S/C18H18N4O3/c1-2-3-10-24-16-8-4-6-14(11-16)18(23)25-17-9-5-7-15(12-17)22-13-19-20-21-22/h4-9,11-13H,2-3,10H2,1H3

InChI Key

JSUOMNGGAXQVOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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